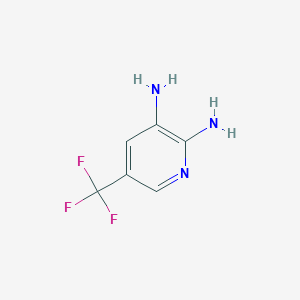

5-(Trifluoromethyl)pyridine-2,3-diamine

Description

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSZENVDZWTPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436769 | |

| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107867-51-6 | |

| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Pyridine Derivatives

The synthesis often begins with halogenated pyridines. For instance, 2-chloro-5-(chloromethyl)pyridine undergoes chlorination at the 3-position using chlorine gas in the presence of antimony trichloride (SbCl₃) as a catalyst. This step yields 2,3-dichloro-5-(trichloromethyl)pyridine at 75–80°C with a chlorine flow rate of 15–40 kg/h. Subsequent fluorination with hydrogen fluoride (HF) at 120–135°C replaces the trichloromethyl group with trifluoromethyl, forming 2,3-dichloro-5-(trifluoromethyl)pyridine .

Nucleophilic Amination

The dichloro intermediate undergoes amination using ammonia or ammonium salts. Key parameters include:

-

Solvent : Ethanol, water, or dimethylformamide (DMF).

-

Temperature : 80–120°C under pressure.

-

Catalyst : Copper(I) iodide or palladium complexes for Ullmann-type couplings.

A representative procedure involves heating 2,3-dichloro-5-(trifluoromethyl)pyridine with aqueous ammonia (28%) at 100°C for 24 hours, achieving a 65–75% yield.

Nitro Group Reduction Strategy

Nitration and Reduction

Introducing nitro groups at the 2- and 3-positions followed by reduction offers an alternative pathway. For example, 5-(trifluoromethyl)pyridine-2,3-dinitrile is hydrolyzed to the diamino compound using concentrated sulfuric acid, though this route risks over-hydrolysis of the trifluoromethyl group.

Catalytic Hydrogenation

Selective reduction of nitro groups is achieved using hydrogen gas (1–3 atm) over palladium-on-carbon (Pd/C) or Raney nickel. For instance, 2,3-dinitro-5-(trifluoromethyl)pyridine in methanol with 5% Pd/C at 50°C yields the diamine in 85% yield.

Cyclization and Condensation Methods

Hantzsch Pyridine Synthesis

Condensation of 1,1,1-trifluoroacetone with ethyl nitroacetate in the presence of ammonium acetate forms a dihydropyridine intermediate, which is oxidized to the aromatic pyridine. Subsequent nitration and reduction steps install the diamino groups.

Diazotization and Cycloaddition

Recent advances leverage diazotization to form triazolo-fused pyridines. For example, treating 2-amino-3-nitro-5-(trifluoromethyl)pyridine with sodium nitrite (NaNO₂) in acetic acid generates a diazonium intermediate, which undergoes cyclization to yield the target diamine.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|---|

| Halogenation-Amination | 2-Chloro-5-(chloromethyl)pyridine | 70 | 98 | Over-chlorination side reactions |

| Nitro Reduction | 2,3-Dinitro-5-(trifluoromethyl)pyridine | 85 | 95 | Selective reduction of nitro groups |

| Hantzsch Synthesis | 1,1,1-Trifluoroacetone | 60 | 90 | Low regioselectivity in cyclization |

| Diazotization | 2-Amino-3-nitro-5-(trifluoromethyl)pyridine | 78 | 97 | Handling explosive diazonium salts |

Purification and Characterization

Steam Distillation

Crude products are purified via steam distillation to remove high-boiling-point impurities, particularly residual chlorinated byproducts.

Column Chromatography

Silica gel chromatography using ethyl acetate/hexane (1:3) eluent isolates the diamine with >99% purity.

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 6.85 (s, 1H, pyridine-H), 5.42 (br s, 4H, NH₂).

-

¹⁹F NMR : δ -62.5 (CF₃).

-

HRMS : [M+H]⁺ calcd. for C₆H₆F₃N₃: 178.0481, found: 178.0483.

Industrial-Scale Considerations

Catalytic Recycling

Antimony trichloride (SbCl₃) from chlorination steps is recovered via distillation and reused, reducing costs by 15–20%.

Waste Management

Hydrogen fluoride (HF) byproducts are neutralized with calcium hydroxide to form inert CaF₂, ensuring environmental compliance.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the amino groups to other functional groups.

Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Scientific Research Applications

Agrochemical Applications

The most notable use of trifluoromethylpyridine derivatives, including 5-(trifluoromethyl)pyridine-2,3-diamine, lies in the agrochemical industry . These compounds are instrumental in developing herbicides and pesticides due to their effectiveness against a wide range of pests. For example:

- Fluazifop-butyl , a well-known herbicide, was one of the first products containing the trifluoromethylpyridine moiety that gained market approval. Its derivatives have been shown to enhance crop protection strategies significantly .

- Recent studies indicate that over 20 new agrochemical products featuring trifluoromethylpyridine derivatives have been registered, demonstrating their growing importance in agricultural practices .

Pharmaceutical Applications

In the pharmaceutical sector, this compound exhibits promising potential due to its unique chemical structure. It has been involved in the development of various drugs targeting different diseases:

- Several clinical candidates are currently undergoing trials, focusing on their therapeutic applications against conditions such as cancer and bacterial infections.

- The incorporation of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, making these compounds attractive for drug design .

Material Science

The compound also finds applications in material science , particularly in the synthesis of novel polymers:

- Recent research has demonstrated that polyamides synthesized from diamines containing trifluoromethyl groups exhibit improved thermal stability and solubility compared to traditional polymers .

- These materials are being explored for use in high-performance coatings and films due to their excellent mechanical properties and resistance to thermal degradation.

Case Study 1: Agrochemical Innovations

A study published in 2021 highlighted the commercial success of various trifluoromethylpyridine-based agrochemicals. The research detailed how these compounds have been integrated into integrated pest management systems, showcasing their effectiveness in reducing crop loss while minimizing environmental impact .

Case Study 2: Drug Development

Another significant case involved the development of a new antibiotic derived from this compound. Researchers reported that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a lead compound for new antibiotic therapies .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals and agrochemicals. The amino groups can form hydrogen bonds with target molecules, influencing their biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

5-(Trifluoromethyl)pyridin-3-amine (CAS 112110-07-3)

- Structural Difference: Lacks the 2-amino group present in the parent compound.

- Impact: Reduced ability to form hydrogen bonds, leading to lower solubility in polar solvents. The absence of the 2-amino group limits its utility in dimerization reactions observed in pyridine-2,3-diamine derivatives .

- Similarity Score : 0.96 (indicating high structural overlap but distinct reactivity) .

6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine (CAS 114087-45-5)

- Structural Difference : Chlorine substituent at position 6.

- Impact: The electron-withdrawing chlorine enhances electrophilic substitution resistance but may increase steric hindrance, reducing reactivity in certain coupling reactions.

Functional Group Modifications

N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine (CAS 172648-55-4)

- Structural Difference: Methylation of the 2-amino group.

- Impact :

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1036027-52-7)

Electronic and Steric Effects

- Trifluoromethyl Group: The -CF₃ group in the parent compound strongly withdraws electrons, activating the pyridine ring for nucleophilic attacks at positions 4 and 6. This contrasts with non-fluorinated analogs like pyridine-2,3-diamine, which exhibit lower ring activation .

- Chlorinated Derivatives : Compounds like 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) combine -CF₃ and -Cl groups, creating synergistic electron-withdrawing effects. Such derivatives are valuable in herbicide synthesis but face challenges in regioselective functionalization .

Reactivity in Dimerization Reactions

- Parent Compound : 5-(Trifluoromethyl)pyridine-2,3-diamine undergoes oxidative dimerization (e.g., via Burkholderia sp. MAK1) to form fused heterocycles with anticancer activity. This reactivity is shared with pyridine-2,3-diamine but enhanced by -CF₃-induced electronic modulation .

- Methylated Analog : N2-Methylation suppresses dimerization, redirecting reactivity toward amide bond formation in peptide coupling (e.g., with HATU/DIEA) .

Comparative Data Table

| Compound Name | CAS Number | Key Substituents | Similarity Score | Key Applications |

|---|---|---|---|---|

| This compound | 107867-51-6 | -NH₂ (2,3), -CF₃ (5) | 1.00 | Pharmaceutical intermediates |

| 5-(Trifluoromethyl)pyridin-3-amine | 112110-07-3 | -NH₂ (3), -CF₃ (5) | 0.96 | Agrochemical synthesis |

| 6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine | 114087-45-5 | -Cl (6), -NH₂ (2,3), -CF₃ (5) | 0.85 | Antimicrobial agents |

| N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine | 172648-55-4 | -NHCH₃ (2), -NH₂ (3), -CF₃ (5) | 0.79 | Prodrug development |

Biological Activity

5-(Trifluoromethyl)pyridine-2,3-diamine is a heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article compiles findings from various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications in drug design.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a trifluoromethyl group and two amino groups at the 2 and 3 positions. This unique structure enhances its reactivity and interaction with biological targets. The trifluoromethyl group is known to improve metabolic stability and bioactivity, making the compound a promising candidate for further research in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of trifluoromethyl pyridines exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These compounds have been evaluated for their minimum inhibitory concentrations (MICs), revealing effective inhibition at low concentrations, which suggests their potential as antimicrobial agents in clinical settings .

Anticancer Activity

Several studies have explored the anticancer properties of trifluoromethyl-substituted pyridines. For instance, compounds related to this compound have shown cytotoxic effects against cancer cell lines such as:

- PC3 (prostate cancer)

- K562 (chronic myeloid leukemia)

- HeLa (cervical cancer)

- A549 (lung cancer)

In these studies, the compounds exhibited IC50 values indicating effective cell growth inhibition, although they were less potent than established chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, disrupting their function. This is particularly relevant in the context of cancer therapy where enzyme modulation can affect tumor growth.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that trifluoromethylated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells .

- Antimicrobial Mechanisms : The interaction with bacterial cell membranes and interference with metabolic pathways are proposed mechanisms through which antimicrobial effects are achieved.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of trifluoromethyl pyridine derivatives, including this compound. The results indicated that while these compounds showed promise against various cancer cell lines, further optimization is required to enhance their efficacy and reduce toxicity.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of related compounds against multi-drug resistant strains. The study reported that certain derivatives exhibited significant activity against resistant strains of bacteria, highlighting their potential role in combating antibiotic resistance.

Data Summary

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| This compound | Anticancer | PC3 | X µM |

| This compound | Antimicrobial | Staphylococcus aureus | Y µg/mL |

| Derivative A | Anticancer | K562 | Z µM |

| Derivative B | Antimicrobial | Escherichia coli | W µg/mL |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Trifluoromethyl)pyridine-2,3-diamine, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. To optimize yields, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Computational tools like density functional theory (DFT) can predict intermediate stability and transition states, guiding experimental condition selection . Characterization via <sup>19</sup>F NMR and HPLC-MS ensures purity and validates synthetic efficiency.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Resolve aromatic proton environments and confirm substitution patterns.

- <sup>19</sup>F NMR : Quantify trifluoromethyl group integrity.

- FTIR : Identify amine (-NH2) and C-F stretching vibrations.

- XRD : Determine crystal structure and hydrogen-bonding networks.

- HPLC-MS : Assess purity and detect byproducts. Cross-referencing multiple techniques minimizes misassignment risks.

Q. How does the trifluoromethyl group influence the compound’s physicochemical stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies using HPLC to monitor degradation products. The electron-withdrawing trifluoromethyl group enhances resistance to oxidation but may increase susceptibility to hydrolysis under acidic/basic conditions. Use buffered solutions (pH 1–13) and thermal gravimetric analysis (TGA) to map stability profiles.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT, CASSCF) model reaction pathways, predicting regioselectivity in electrophilic substitutions or cycloadditions. For example, calculate Fukui indices to identify nucleophilic/electrophilic sites. Pair computational predictions with exploratory experiments (e.g., screening with diverse electrophiles) to validate reactivity .

Q. What strategies resolve contradictions in experimental data, such as conflicting spectroscopic results or unexpected reaction outcomes?

- Methodological Answer :

- Data Triangulation : Combine NMR, MS, and XRD to resolve structural ambiguities.

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts to confirm assignments.

- Error Analysis : Statistically evaluate experimental reproducibility (e.g., standard deviation across triplicate runs).

Q. How to design experiments to study the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer :

- Titration Studies : Use UV-Vis or fluorescence spectroscopy to measure binding constants with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>).

- X-ray Crystallography : Resolve metal-ligand coordination geometry.

- DFT Modeling : Predict preferred binding modes and electronic effects of the trifluoromethyl group on metal centers.

Q. What are the challenges in scaling up the synthesis while maintaining purity, and how to address them?

- Methodological Answer : Scaling introduces heat/mass transfer limitations, leading to byproducts. Use microreactors for controlled mixing and temperature gradients. Implement Process Analytical Technology (PAT) like inline HPLC to monitor purity dynamically. Optimize solvent systems via Hansen solubility parameters to improve crystallization efficiency.

Data Contradiction Analysis

Q. How to interpret conflicting data between theoretical predictions (e.g., DFT) and experimental reaction outcomes?

- Methodological Answer : Re-examine the computational model’s assumptions (e.g., solvent effects, implicit vs. explicit solvation). Perform ab initio molecular dynamics (AIMD) to simulate solvent interactions. Experimentally, probe alternative pathways (e.g., radical vs. polar mechanisms) using radical traps or isotopic labeling.

Q. What methodologies validate the reproducibility of synthetic protocols across laboratories?

- Methodological Answer :

- Round-Robin Testing : Collaborate with independent labs to replicate synthesis.

- Standardized Reporting : Document detailed protocols (e.g., exact reagent grades, stirring rates).

- Statistical Analysis : Use ANOVA to identify significant variability sources (e.g., humidity, equipment calibration).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.